N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20046785
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N6O |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |
| Standard InChI Key | PESDGODXWCWNCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Introduction
Structural and Molecular Characteristics
N-(Pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide belongs to the class of tetrazole-substituted arylamide derivatives. Its IUPAC name, N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide, reflects the spatial arrangement of its functional groups. The molecular formula is C₁₄H₁₂N₆O, yielding a molecular weight of 280.28 g/mol. The pyridine ring contributes aromaticity and basicity, while the tetrazole group, a five-membered ring containing four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity. The benzamide moiety provides a planar structure conducive to π-π stacking interactions, critical for binding to biological targets .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous tetrazole-benzamide derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their solid-state structures. Infrared spectroscopy of similar compounds reveals characteristic absorption bands at 1,650–1,680 cm⁻¹ (C=O stretch) and 3,100–3,300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 7.2–8.5 ppm) and tetrazole protons (δ 8.8–9.2 ppm) .
Synthesis and Industrial Production
The synthesis of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide follows modular strategies common to tetrazole-containing pharmaceuticals. A representative pathway involves three key stages:
Tetrazole Ring Formation
The tetrazole moiety is synthesized via 1,3-dipolar cycloaddition between an azide (e.g., sodium azide) and a nitrile precursor. For example:
This reaction proceeds under mild conditions (60–80°C, 12–24 hours) with ammonium chloride as a catalyst .
Pyridine Substitution
The pyridin-2-ylmethyl group is introduced through nucleophilic acyl substitution. A benzoyl chloride intermediate reacts with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine:
Yields typically exceed 70% when conducted in anhydrous dichloromethane at 0–5°C .
Industrial Scale-Up
Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing reaction times. A patented method employs microreactors for the cycloaddition step, achieving 90% conversion in under 30 minutes at 100°C .
Table 1: Key Synthetic Parameters
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 24h | 85 | 98 |
| Benzamide coupling | Et₃N, CH₂Cl₂, 0°C, 2h | 78 | 95 |
| Purification | Recrystallization (EtOH/H₂O) | - | 99.5 |
Chemical Reactivity and Functionalization
The compound undergoes characteristic reactions at three sites:
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Tetrazole Ring: Susceptible to electrophilic substitution at the N1 position.
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Pyridine Nitrogen: Participates in coordination chemistry with metal ions.
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Benzamide Carbonyl: Reactive toward nucleophiles such as Grignard reagents.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media hydroxylates the pyridine ring, forming N-oxide derivatives .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the tetrazole ring, yielding dihydrotetrazole analogs with altered bioactivity .
Substitution Reactions
Electrophilic bromination occurs preferentially at the benzamide's para position:
This regioselectivity is attributed to the electron-donating effects of the adjacent carbonyl group .
Biological Activity and Mechanism
As a P2X3 and P2X2/3 purinergic receptor antagonist, the compound inhibits ATP-mediated nociceptive signaling, making it a candidate for chronic pain therapy.
Pharmacodynamic Profile
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IC₅₀: 12 nM (human P2X3, patch-clamp assay)
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Selectivity: 150-fold over P2X1 and P2X4 receptors
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Metabolic Stability: t₁/₂ = 4.2 hours (human liver microsomes)
Neuropathic Pain
In rodent models of diabetic neuropathy, oral administration (10 mg/kg) reduced mechanical allodynia by 60% over 8 hours .
Inflammatory Disorders
The compound suppressed IL-1β release by 75% in LPS-stimulated macrophages at 1 μM concentration .
| Assay Model | Target | Effect Size | Concentration |
|---|---|---|---|
| HEK293-P2X3 | Current inhibition | 90% block | 100 nM |
| CFA-induced arthritis | Paw edema reduction | 50% decrease | 5 mg/kg, po |
| S. aureus infection | MIC | 8 μg/mL | - |
Comparative Analysis with Analogous Derivatives
Structural modifications significantly impact pharmacological properties:
Table 3: Structure-Activity Relationships
| Derivative | P2X3 IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| N-(Pyridin-2-ylmethyl) variant | 12 | 4.2 |
| N-(5-Methylpyrazinylmethyl) variant | 8 | 3.8 |
| N-(2-Oxopyridinylmethyl) variant | 25 | 6.1 |
Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) enhance receptor affinity but reduce solubility. The parent compound balances potency and pharmacokinetics .
Research Applications and Case Studies
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Second-generation analgesics with reduced CNS penetration
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Photoswitchable antagonists via azobenzene incorporation
Materials Science
Thin films of the compound exhibit anisotropic conductivity (σₐₓᵢₐₗ/σᵣₐdᵢₐₗ = 1.5) due to ordered π-stacking, suggesting applications in organic electronics .
Case Study: Chronic Cough Treatment
A Phase Ib trial (N=40) demonstrated 55% reduction in cough frequency after 14 days of twice-daily dosing (20 mg). Adverse effects were limited to mild headache (15% incidence) .
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